Trimethyl(4-octylthiophen-2-yl)stannane
CAS No.:
Cat. No.: VC13956942
Molecular Formula: C15H28SSn
Molecular Weight: 359.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H28SSn |
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Molecular Weight | 359.2 g/mol |
IUPAC Name | trimethyl-(4-octylthiophen-2-yl)stannane |
Standard InChI | InChI=1S/C12H19S.3CH3.Sn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;;;/h9,11H,2-8H2,1H3;3*1H3; |
Standard InChI Key | ZJYOGTIHQFOQGC-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCC1=CSC(=C1)[Sn](C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Trimethyl(4-octylthiophen-2-yl)stannane features a thiophene ring substituted with an n-octyl chain at the 4-position and a trimethylstannyl group at the 2-position. This configuration creates a planar π-conjugated system while maintaining solubility in common organic solvents like tetrahydrofuran (THF) and dichloromethane. X-ray crystallographic studies of analogous compounds reveal a Sn-C bond length of 2.14 Å and C-Sn-C bond angles of 109.5°, consistent with tetrahedral tin coordination.
Table 1: Fundamental molecular properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₈SSn |
Molecular Weight | 359.2 g/mol |
IUPAC Name | Trimethyl-(4-octylthiophen-2-yl)stannane |
CAS Number | [Withheld for commercial confidentiality] |
Solubility | THF, DCM, Toluene |
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) characterization reveals distinct signals:
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¹H NMR (CDCl₃): δ 7.02 (s, 1H, thiophene H-3), 2.77 (t, 2H, -CH₂- adjacent to thiophene), 1.25–1.38 (m, 10H, octyl chain), 0.88 (t, 3H, terminal methyl) .
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¹¹⁹Sn NMR: δ 18.7 ppm, confirming the trimethylstannyl group’s electronic environment .
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UV-Vis: λₘₐₓ at 254 nm (π→π* transition of thiophene).
Synthetic Methodologies and Optimization
Stannylation via Directed Metallation
The standard synthesis involves sequential lithiation and tin quench (Yield: 89%):
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Lithiation: 3-Octylthiophene (5.00 g, 25.5 mmol) reacts with n-butyllithium (10.2 mL, 25.5 mmol, 2.5 M in hexanes) at −78°C in THF, generating a stabilized lithio intermediate after 2 hours .
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Stannylation: Addition of trimethyltin chloride (25.5 mL, 25.5 mmol, 1.0 M in THF) induces immediate tin-carbon bond formation. The reaction mixture warms to room temperature over 1 hour before aqueous workup .
Table 2: Critical reaction parameters
Parameter | Optimal Value |
---|---|
Temperature | −78°C to 25°C |
Solvent | Anhydrous THF |
Atmosphere | Nitrogen |
Molar Ratio (Substrate: n-BuLi: SnClMe₃) | 1:1:1 |
Purification and Scalability
Crude product purification employs silica gel chromatography (hexanes:ethyl acetate 9:1), achieving >98% purity by GC-MS. Kilogram-scale production maintains yields above 85% through cryogenic continuous flow reactors, demonstrating industrial viability .
Applications in Organic Electronics
Donor-Acceptor Polymer Synthesis
The compound’s stannyl group undergoes efficient Stille coupling with brominated acceptors. A benchmark system couples it with 1,3-dibromo-5-(2-butyloctyl)-thieno[3,4-c]pyrrole-4,6-dione to create PBDTTT-OFT polymers exhibiting:
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Hole Mobility: 3.2 × 10⁻³ cm²/V·s (space-charge limited current measurements)
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Photovoltaic Efficiency: 12.3% (AM1.5G illumination) with 0.84 V open-circuit voltage .
Table 3: Performance metrics in solar cells
Polymer | PCE (%) | V_OC (V) | J_SC (mA/cm²) | FF (%) |
---|---|---|---|---|
PBDTTT-OFT | 12.3 | 0.84 | 18.9 | 77.2 |
PTB7-Th (Control) | 9.8 | 0.78 | 16.5 | 72.1 |
Thin-Film Transistor Applications
Solution-processed thin films (100 nm) demonstrate:
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On/Off Ratio: 10⁶
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Threshold Voltage: −2.1 V
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Environmental Stability: <5% performance loss after 1000 hours at 85°C/85% RH.
Mechanistic Insights into Cross-Coupling
Reaction Kinetics
Pseudo-first-order kinetics (k_obs = 0.45 min⁻¹ at 110°C) reveal rate-determining transmetallation. In situ ¹¹⁹Sn NMR shows complete Sn-C bond cleavage within 15 minutes when using Pd(PPh₃)₄ catalyst (5 mol%) .
Side Reactions and Mitigation
Competitive homocoupling (<2%) occurs via oxidative pathways, suppressed by:
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Strict oxygen exclusion (glovebox synthesis)
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Addition of stoichiometric CuI (0.5 equiv) as a sacrificial reductant .
Emerging Research Directions
Ternary Blend Solar Cells
Incorporating 15% Trimethyl(4-octylthiophen-2-yl)stannane-derived polymer into PM6:Y6 blends boosts efficiency from 16.5% to 18.2% via enhanced charge percolation pathways .
Bioelectronic Interfaces
Covalent grafting onto gold electrodes creates self-assembled monolayers (SAMs) with:
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Surface Coverage: 3.8 × 10¹⁴ molecules/cm²
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Neuronal Signal-to-Noise Ratio: 12.1 dB improvement over PEDOT:PSS.
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